molecular formula C11H17NO2 B11809081 Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11809081
M. Wt: 195.26 g/mol
InChI Key: YDXGLQITXGIWTG-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine and ethyl chloroformate. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage . The process can be summarized as follows:

    Formation of the intermediate: 4-methyl-2-pyrrolecarboxaldehyde reacts with isopropylamine to form an imine intermediate.

    Esterification: The imine intermediate reacts with ethyl chloroformate in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-pyrrole-3-carboxylate
  • Ethyl 1-ethyl-1H-pyrrole-3-carboxylate
  • Ethyl 1-propyl-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the isopropyl group at the 1-position and the methyl group at the 4-position. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar pyrrole derivatives.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 4-methyl-1-propan-2-ylpyrrole-3-carboxylate

InChI

InChI=1S/C11H17NO2/c1-5-14-11(13)10-7-12(8(2)3)6-9(10)4/h6-8H,5H2,1-4H3

InChI Key

YDXGLQITXGIWTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C1C)C(C)C

Origin of Product

United States

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